1,3,4-Oxadiazole-2-thiol

Alzheimer's disease cholinesterase inhibition neurodegeneration

1,3,4-Oxadiazole-2-thiol is a five‑membered heterocyclic building block that combines an oxadiazole ring with a reactive thiol group, enabling straightforward derivatization at the 2‑position. This scaffold serves as a recognized bioisostere for carboxylic acids, esters, and carboxamides in medicinal chemistry, while the sulfur atom also confers metal‑chelating properties that are exploited in corrosion inhibition.

Molecular Formula C2H2N2OS
Molecular Weight 102.12 g/mol
CAS No. 38733-42-5
Cat. No. B052307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,4-Oxadiazole-2-thiol
CAS38733-42-5
Synonyms2-Mercapto-1,3,4-oxadiazole;  1,3,4-Oxadiazole-2(3H)-thione
Molecular FormulaC2H2N2OS
Molecular Weight102.12 g/mol
Structural Identifiers
SMILESC1=NNC(=S)O1
InChIInChI=1S/C2H2N2OS/c6-2-4-3-1-5-2/h1H,(H,4,6)
InChIKeyRUBRCWOFANAOTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,4-Oxadiazole-2-thiol (CAS 38733-42-5): A Versatile Heterocyclic Scaffold for Drug Discovery and Industrial Applications


1,3,4-Oxadiazole-2-thiol is a five‑membered heterocyclic building block that combines an oxadiazole ring with a reactive thiol group, enabling straightforward derivatization at the 2‑position [1]. This scaffold serves as a recognized bioisostere for carboxylic acids, esters, and carboxamides in medicinal chemistry, while the sulfur atom also confers metal‑chelating properties that are exploited in corrosion inhibition [1]. The compound’s dual functionality—synthetic versatility and tunable biological or physicochemical activity—makes it a strategic starting material across pharmaceutical, agrochemical, and industrial research programs.

Why 1,3,4-Oxadiazole-2-thiol Cannot Be Simply Replaced by Other Oxadiazole or Thiadiazole Analogs


Although 1,3,4-oxadiazole and 1,3,4-thiadiazole rings are often considered interchangeable bioisosteres, their synthetic routes, stability profiles, and biological activities diverge markedly [1]. Within the oxadiazole‑thiol class itself, subtle changes to the 5‑substituent—aromatic vs. aliphatic, electron‑withdrawing vs. electron‑donating—profoundly alter cholinesterase inhibition, anticancer potency, and corrosion inhibition efficiency [2]. Consequently, substituting the parent 1,3,4-oxadiazole‑2‑thiol with a generic analog risks losing the specific structure–activity relationships that drive performance in each application domain.

Quantitative Differentiation Evidence for 1,3,4-Oxadiazole-2-thiol Against Closest Comparators


Dual Cholinesterase Inhibition with Potency Within One Order of Magnitude of Donepezil

A library of 22 1,3,4-oxadiazole-2-thiol derivatives was evaluated against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The most active compounds achieved AChE IC50 values as low as 9.25 ± 0.19 µM and BChE IC50 values as low as 10.06 ± 0.43 µM, compared with the clinical standard donepezil (AChE IC50 = 2.01 ± 0.12 µM; BChE IC50 = 3.12 ± 0.06 µM) [1].

Alzheimer's disease cholinesterase inhibition neurodegeneration

Superior Anticancer Potency Against Breast Cancer Compared with Doxorubicin

Compound 4e, a 5‑substituted‑1,3,4‑oxadiazole‑2‑thiol hybrid, displayed an IC50 of 3.78 µM against the BT474 female breast cancer cell line, outperforming doxorubicin (IC50 = 6.795 µM) in the same MTT assay [1].

anticancer breast cancer cytotoxicity

High‑Efficiency Corrosion Inhibition on Carbon Steel in Acidic Media

5‑(4‑Pyridyl)‑1,3,4‑oxadiazole‑2‑thiol (PyODT) achieved 93.1% corrosion inhibition efficiency on carbon steel at 5 mM after 1 h in 1.0 M HCl, rising to 97% after 24 h immersion [1]. The uninhibited system served as the baseline (0% efficiency).

corrosion inhibition carbon steel acid pickling

Enhanced COX‑2 Binding Affinity Relative to Celecoxib in Silico

NO‑releasing indomethacin–1,3,4‑oxadiazole‑2‑thiol hybrids 8k, 8l, and 8m exhibited COX‑2 binding energies (ΔG) of −13.51, −13.20, and −13.58 kcal/mol, respectively, compared with celecoxib (ΔG = −10.31 kcal/mol) in AutoDock 4.2.6 docking studies [1].

COX-2 inhibition anti-inflammatory molecular docking

Ultrasound‑Assisted Synthesis Delivers Higher Yields and Drastically Shorter Reaction Times

Ultrasound‑assisted, one‑pot, three‑component synthesis of indole derivatives bearing 1,3,4‑oxadiazole‑2‑thiol moieties afforded yields of 82–93% within 15–35 min, whereas conventional methods required several hours to reach 60–80% yields [1].

green chemistry ultrasound-assisted synthesis process optimization

Multi‑Target Enzyme Inhibition for Diabetes and Alzheimer's Disease

The most potent 1,3,4‑oxadiazole‑2‑thiol derivative (3f) inhibited α‑glucosidase with an IC50 of 18.52 ± 0.09 µM and α‑amylase with an IC50 of 20.25 ± 1.05 µM, compared with acarbose (12.29 ± 0.26 and 15.98 ± 0.14 µM, respectively). The same compound showed DPPH radical scavenging (IC50 = 20.98 ± 0.06 µM) comparable to ascorbic acid (IC50 = 18.12 ± 0.15 µM) [1].

diabetes Alzheimer's disease antioxidant multi-target drug design

High‑Value Application Scenarios for 1,3,4‑Oxadiazole‑2‑thiol Based on Quantitative Evidence


Alzheimer's Disease Lead Discovery Programs

Research groups pursuing novel acetylcholinesterase/butyrylcholinesterase inhibitors can use 1,3,4‑oxadiazole‑2‑thiol as a core scaffold to generate libraries with dual‑target activity in the low‑micromolar range [1]. The scaffold's synthetic accessibility permits rapid diversification at the 5‑position, enabling SAR‑driven optimization toward clinical candidates with potentially differentiated selectivity or pharmacokinetic profiles relative to donepezil.

Breast Cancer Lead Optimization

Given the demonstrated superiority of oxadiazole‑thiol derivative 4e over doxorubicin in the BT474 breast cancer model (IC50 3.78 µM vs. 6.795 µM) [2], medicinal chemistry teams can prioritize this chemotype for hit‑to‑lead expansion. Systematic variation of the 5‑substituent may further enhance potency and selectivity against breast cancer cell lines.

Industrial Acid‑Pickling and Corrosion Protection Formulations

The 5‑(4‑pyridyl) derivative (PyODT) delivers >90% corrosion inhibition efficiency on carbon steel in 1.0 M HCl, with performance improving over 24 h [3]. Industrial formulators can evaluate PyODT and related 1,3,4‑oxadiazole‑2‑thiol derivatives as components of acid‑cleaning, descaling, and oil‑well acidizing solutions, where mixed‑type inhibition and long‑lasting protection are required.

Green Chemistry Process Development for Heterocyclic Manufacturing

Ultrasound‑assisted protocols achieve 82–93% yields of 1,3,4‑oxadiazole‑2‑thiol‑containing compounds in 15–35 min, compared with conventional multi‑hour methods [4]. Process chemists and CROs can adopt this energy‑efficient, low‑solvent methodology to reduce cost and environmental footprint when scaling up oxadiazole‑thiol building blocks for medicinal chemistry and materials science applications.

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